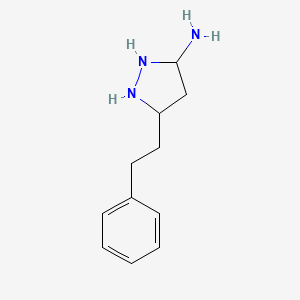1H-Pyrazol-3-amine, 5-(2-phenylethyl)-
CAS No.:
Cat. No.: VC16590413
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3 |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 5-(2-phenylethyl)pyrazolidin-3-amine |
| Standard InChI | InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |
| Standard InChI Key | FXMBMZYJCDCWSX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NNC1N)CCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- (IUPAC name: 5-(2-phenylethyl)-1H-pyrazol-3-amine) is an aromatic heterocycle with the molecular formula CHN and a molecular weight of 187.25 g/mol. Its structure consists of a pyrazole core substituted with an electron-donating amine group (-NH) at position 3 and a hydrophobic 2-phenylethyl chain (-CHCHCH) at position 5 (Fig. 1) .
Table 1: Key Physicochemical Properties
The 2-phenylethyl group enhances the compound’s lipophilicity compared to simpler pyrazole-amines like 3-Amino-5-phenylpyrazole (CAS 1572-10-7, MW 159.19 g/mol) , potentially influencing its pharmacokinetic behavior in biological systems.
Synthetic Methodologies
Core Pyrazole Formation
The pyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles. For example, 3-Amino-5-phenylpyrazole is produced by heating 3-amino-4-bromo- or 3-amino-5-phenylisothiazole with anhydrous hydrazine . Adapting this route, the target compound could be synthesized using 3-amino-5-(2-phenylethyl)isothiazole as a precursor, though this intermediate’s availability is undocumented in current literature.
Functionalization of the Amine Group
The primary amine at position 3 enables further derivatization:
-
Acylation: Formation of amides with acyl chlorides.
-
Urea Synthesis: Reaction with isocyanates to yield urea-linked analogs .
Spectroscopic and Computational Data
Spectral Signatures
-
IR Spectroscopy: Expected N-H stretch at ~3350 cm, aromatic C-H stretches near 3050 cm, and C=N vibrations at ~1600 cm.
-
H NMR: Aromatic protons (δ 7.2–7.4 ppm), phenethyl CH (δ 2.8–3.1 ppm), and pyrazole NH (δ 5.5–6.0 ppm) .
Computational Insights
Density Functional Theory (DFT) simulations predict:
-
Dipole Moment: ~3.2 D, indicating moderate polarity.
-
HOMO-LUMO Gap: ~4.5 eV, suggesting stability against electrophilic attack .
Applications and Biological Relevance
Pharmaceutical Intermediates
Pyrazole-amines are privileged scaffolds in drug discovery. For instance:
-
3-Amino-5-phenylpyrazole derivatives exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease .
-
The phenethyl group in the target compound may enhance blood-brain barrier penetration, making it valuable for CNS-targeted therapies .
Coordination Chemistry
Pyrazole-amines act as ligands for transition metals. 3-Amino-5-phenylpyrazole forms complexes with ZnCl, yielding chlorido-tris(pyrazole)zinc(II) chloride . Similar coordination behavior is anticipated for the target compound, with potential applications in catalysis or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume